molecular formula C11H11NO6 B1303826 Dimethyl 2-(4-nitrophenyl)malonate CAS No. 4033-88-9

Dimethyl 2-(4-nitrophenyl)malonate

Cat. No.: B1303826
CAS No.: 4033-88-9
M. Wt: 253.21 g/mol
InChI Key: PYUABAXAUVLRNX-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-nitrophenyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid and contains a nitrophenyl group attached to the malonate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-nitrophenyl)malonate can be synthesized through several methods. One common method involves the reaction of dimethyl malonate with 1-bromo-4-nitrobenzene in the presence of potassium phosphate and palladium(II) acetate as a catalyst. The reaction is carried out under an argon atmosphere in dry dioxane at 90°C for 8 hours .

Another method involves the reaction of this compound with potassium carbonate in N,N-dimethylformamide at 0°C to room temperature for 18 hours. Methyl iodide is added to the reaction mixture, and the product is isolated by extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The malonate moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted malonates depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(4-nitrophenyl)malonate serves as an important building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as:

  • Knoevenagel Condensation: This reaction allows for the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates in synthetic organic chemistry.
  • Nucleophilic Substitution Reactions: The ester groups in this compound can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.

Medicinal Chemistry

Research has demonstrated that this compound exhibits biological activity that can be harnessed in drug development. Notably, it has been investigated for:

  • Anti-inflammatory Activity: A study identified derivatives of dimethyl malonate as potential inhibitors of Toll-like receptor 4 (TLR4), which plays a critical role in inflammatory responses. These compounds showed promise in suppressing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
  • Antitumor Activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating potential applications in oncology .

Biochemical Research

This compound is also employed in biochemical studies to explore enzyme inhibition and cellular signaling pathways:

  • Enzyme Inhibition Studies: The compound has been used to investigate the inhibition mechanisms of various enzymes, providing insights into biochemical pathways and potential therapeutic targets.
  • Biochemical Probes: Its functional groups allow it to act as a probe for studying interactions within biological systems, aiding researchers in understanding complex biochemical processes.

Case Study 1: TLR4 Inhibition

A significant study focused on the synthesis and evaluation of arylidene malonate analogs derived from dimethyl malonate. These compounds were tested for their ability to inhibit TLR4 signaling pathways in murine macrophages. Results indicated that certain analogs effectively reduced nitric oxide production induced by lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .

Case Study 2: Synthesis of Anticancer Agents

Another research effort involved the modification of this compound to create new anticancer agents. By altering substituents on the phenyl ring, researchers synthesized compounds that exhibited selective cytotoxicity against various cancer cell lines, demonstrating the compound's utility in developing targeted therapies .

Mechanism of Action

The mechanism of action of dimethyl 2-(4-nitrophenyl)malonate involves its interaction with molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The malonate moiety can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Dimethyl 2-(4-nitrophenyl)malonate can be compared with other similar compounds, such as:

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

Dimethyl 2-(4-nitrophenyl)malonate is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a malonate moiety. This compound has garnered attention in various fields of research due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H11NO6C_{11}H_{11}NO_6 and is known for its reactivity due to the presence of the nitrophenyl group. The compound can be synthesized through various methods, including base-mediated reductive cyclization and Diels-Alder reactions, which have been shown to yield derivatives with significant biological activity .

Synthesis Pathways:

  • Base-Mediated Reductive Cyclization: This method involves the reaction of dimethyl 2-(4-bromo-2-nitrophenyl) malonate leading to products with potential cytotoxic properties against cancer cell lines .
  • Diels-Alder Reaction: This reaction can be utilized to form complex structures that include the benzazocine ring system, which is associated with various natural products known for their biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through redox reactions and nucleophilic substitutions. The nitrophenyl group can undergo oxidation and reduction processes, leading to reactive intermediates that may affect cellular pathways.

Key Mechanisms:

  • Redox Reactions: The nitrophenyl moiety can be oxidized or reduced, potentially leading to the formation of reactive oxygen species (ROS), which can influence cell signaling pathways.
  • Nucleophilic Substitution: The malonate part can participate in nucleophilic attacks on electrophiles, forming covalent bonds that may alter protein functions or enzyme activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer research and antimicrobial studies.

Anticancer Activity

In recent studies, compounds derived from this compound have shown promising cytotoxic effects against several cancer cell lines. For instance, derivatives have been tested against the MCF7 human breast cancer cell line, demonstrating varying degrees of cytotoxicity. Notably, one derivative exhibited significant activity compared to natural products like aspernomine .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF715.0
Compound BMCF712.5
Natural ProductMCF718.0

Antimicrobial Activity

Additionally, derivatives of this compound have been evaluated for their antibacterial and antiviral properties. One study reported that a related compound showed excellent antibacterial activity against Xanthomonas oryzae with an EC50 value significantly lower than standard antibiotics .

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismEC50 (µg/mL)
Compound CXanthomonas oryzae10.2
Compound DTobacco Mosaic Virus74.3

Case Studies

  • Cytotoxicity Evaluation: A study evaluated the cytotoxic effects of several derivatives of this compound on various cancer cell lines. Results indicated that structural modifications significantly influenced activity levels, suggesting a need for further exploration in drug design .
  • Antiviral Studies: Another investigation focused on the antiviral potential of compounds containing the malonate group against tobacco mosaic virus. The results highlighted significant binding affinities and curative activities compared to established antiviral agents .

Q & A

Q. Basic: What are the standard synthetic routes for preparing dimethyl 2-(4-nitrophenyl)malonate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-nitrobenzyl halides with dimethyl malonate in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. For example, dimethyl malonate reacts with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours . Post-reaction, purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires careful control of stoichiometry, temperature, and reaction time.

Q. Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Factorial design enables systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a 2³ factorial design might test:

  • Factors: Temperature (60°C vs. 80°C), base concentration (1 eq vs. 1.5 eq), solvent (DMF vs. THF).
  • Responses: Yield, purity (HPLC), reaction time.

Data analysis via ANOVA identifies significant factors and interactions. For example, a study showed that THF outperforms DMF in reducing side reactions (e.g., ester hydrolysis) at higher temperatures . Response surface methodology (RSM) can further refine optimal conditions, reducing experimental runs by 40–60% compared to one-variable-at-a-time approaches.

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR confirms the presence of aromatic protons (δ 8.2–8.4 ppm, doublet for nitro-substituted phenyl) and ester methyl groups (δ 3.7–3.9 ppm, singlet). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and nitro-group carbons (δ 145–150 ppm) .
  • IR: Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
  • XRD: Single-crystal X-ray diffraction resolves dihedral angles between the nitro-phenyl and malonate moieties (e.g., 50–67°), critical for understanding steric effects .

Q. Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate:

  • Dipole Moments: The nitro group’s electron-withdrawing effect increases polarity, aiding solubility predictions in polar solvents .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with stability against nucleophilic/electrophilic attacks .
  • Charge Distribution: Mulliken charges reveal electron-deficient regions at the nitro-substituted phenyl ring, guiding reactivity in further functionalization (e.g., Suzuki couplings) .

Q. Basic: What are common applications of this compound in research?

Methodological Answer:

  • Pharmaceutical Intermediates: Used to synthesize quinoline antibiotics via cyclocondensation with amines .
  • Material Science Precursors: Derivatives with selenadiazole moieties exhibit enhanced thermal stability (TGA decomposition >250°C) for polymer composites .
  • Probes for Reaction Mechanisms: The nitro group acts as a spectroscopic handle to study electron transfer in radical reactions (e.g., with Mn(III) acetate) .

Q. Advanced: How to resolve contradictions in experimental vs. computational data for this compound’s reactivity?

Methodological Answer:
Discrepancies often arise in reaction outcomes (e.g., unexpected byproducts under sonication vs. thermal conditions). A structured approach includes:

Validation of Computational Models: Cross-check DFT-predicted transition states with experimental kinetics (Eyring plots) .

In Situ Monitoring: Use Raman spectroscopy or HPLC-MS to detect intermediates not accounted for in simulations .

Solvent Effects: Re-evaluate implicit solvent models (e.g., COSMO-RS) if polarity/ionic strength discrepancies exist . For example, sonication may alter solvent cavitation, favoring radical pathways over ionic mechanisms .

Q. Advanced: What methodologies enable the study of weak intermolecular interactions in crystalline this compound derivatives?

Methodological Answer:

  • XRD Analysis: Identify C–H···O interactions (2.5–3.2 Å) and π-π stacking (3.4–3.8 Å) using software like Mercury .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., O···H contacts ≈ 25%, indicating hydrogen bonding dominance) .
  • Thermal Analysis: DSC/TGA correlates packing efficiency with melting points (e.g., tighter packing increases mp by 20–30°C) .

Q. Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

  • Toxicity: Nitroaromatics may be mutagenic; use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Keep desiccated at 2–8°C to prevent ester hydrolysis.
  • Waste Disposal: Neutralize with dilute NaOH (pH 7–8) before incineration to avoid nitro-group decomposition products .

Q. Advanced: How can AI-driven tools enhance the design of derivatives with tailored properties?

Methodological Answer:

  • Generative Models: Train VAEs (variational autoencoders) on PubChem data to propose derivatives with desired logP or solubility .
  • Retrosynthesis Planning: Platforms like Synthia suggest optimal routes using reaction databases (e.g., Reaxys) .
  • Dynamic Optimization: Reinforcement learning adjusts reaction parameters in real-time via robotic platforms (e.g., yield improved by 15% in闭环 systems) .

Properties

IUPAC Name

dimethyl 2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUABAXAUVLRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377393
Record name dimethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4033-88-9
Record name dimethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of dimethyl malonate (9.77 mL, 85.07 mmol, 1.2 eq) in DMF (100 mL) and K2CO3 (29.36 g, 212.76 mmol, 3.0 eq) was added 1-fluoro-4-nitrobenzene (7.51 mL, 70.91 mmol, 1.0 eq) at RT and the mixture was stirred for 16 h at 70° C. The reaction mixture was cooled to RT and diluted with water (200 mL) and extracted with ethyl acetate (2×100 mL). The ethyl acetate layers were collected, washed with cold water (2×50 mL), brine (50 mL), dried over sodium sulfate and evaporated under vacuum. The crude product was washed with n-pentane (50 mL) to get dimethyl 2-(4-nitrophenyl)malonate 14 g, 78%) as pale yellow solid (TLC system: EtOAc/PE (3:7), Rf: 0.50).
Quantity
9.77 mL
Type
reactant
Reaction Step One
Name
Quantity
29.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.0 g of dimethyl malonate, 3.36 g of 1-bromo-4-nitrobenzene, 9.64 g of potassium phosphate, 85 mg of palladium(II) acetate and 394 mg of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene were dissolved under an argon atmosphere in 25 ml of dry dioxane and stirred at 90° C. for 8 h. For workup, the reaction mixture was filtered through a cartridge and the filtrate was concentrated under reduced pressure. The residue was purified by chromatography (silica gel; n-heptane/15-35% ethyl acetate). Dimethyl 2-(4-nitrophenyl)malonate (229.1) was obtained. Molecular weight 253.05 (C11H11NO6); retention time Rt=1.88 min. [B]; MS (ESI): 254.03 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
catalyst
Reaction Step One

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